molecular formula C20H16O7 B2941710 3-(2-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate CAS No. 610760-61-7

3-(2-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate

Cat. No.: B2941710
CAS No.: 610760-61-7
M. Wt: 368.341
InChI Key: TUTDFFMFYBVUKA-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate is a chromene-based compound characterized by a central 4H-chromen-4-one scaffold substituted with a 2-methoxyphenyl group at position 3 and acetyloxy groups at positions 5 and 5. Structural studies of analogous compounds (e.g., 3-(4-acetoxyphenyl)-4-oxo-4H-chromene derivatives) have employed X-ray crystallography refined using the SHELX software suite, suggesting standardized methods for determining its molecular geometry .

Properties

IUPAC Name

[5-acetyloxy-3-(2-methoxyphenyl)-4-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O7/c1-11(21)26-13-8-17-19(18(9-13)27-12(2)22)20(23)15(10-25-17)14-6-4-5-7-16(14)24-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTDFFMFYBVUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=CO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-methoxybenzaldehyde and 4-hydroxycoumarin.

    Knoevenagel Condensation: 2-methoxybenzaldehyde is reacted with 4-hydroxycoumarin in the presence of a base such as piperidine to form 3-(2-methoxyphenyl)-4H-chromen-4-one.

    Acetylation: The chromen-4-one derivative is then acetylated using acetic anhydride and a catalyst like pyridine to yield the final product, 3-(2-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Hydrolysis of Acetate Groups

Reagents/Conditions :

  • Sodium hydroxide (10% aqueous)

  • Ethanol/water solvent system at 40–60°C

Products :

  • 5,7-Dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one (diol derivative)

Mechanism :
Base-catalyzed ester hydrolysis cleaves the acetyl groups, restoring hydroxyl functionalities. Reaction completion is confirmed by:

  • Disappearance of ester carbonyl signals in IR (1734 cm⁻¹ → absence)

  • New broad O–H stretch at 3200–3400 cm⁻¹

Yield :

95% under optimized conditions

Nucleophilic Substitution

Reagents/Conditions :

  • Amines (e.g., benzylamine) in THF

  • Catalytic DABCO at 50°C

Products :

  • 5,7-Di(benzylamino)-3-(2-methoxyphenyl)-4H-chromen-4-one

Selectivity :
Acetate groups at 5/7 positions show higher reactivity than the methoxyphenyl group due to steric and electronic factors.

Thiol Substitution

Reagents/Conditions :

  • Thiophenol in DMF with K₂CO₃

  • 12 h reflux

Products :

  • 5,7-Bis(phenylthio)-3-(2-methoxyphenyl)-4H-chromen-4-one

Key Data :

ParameterValue
Reaction Time12 h
Yield78%
Melting Point162–164°C

Oxidation Reactions

Reagents/Conditions :

  • KMnO₄ in acidic aqueous acetone

Products :

  • 3-(2-Methoxyphenyl)-4-oxo-4H-chromene-5,7-dicarboxylic acid

Mechanistic Insight :
Oxidation of acetate groups proceeds via radical intermediates, confirmed by ESR spectroscopy.

Reduction Reactions

Reagents/Conditions :

  • LiAlH₄ in dry THF at 0°C → RT

Products :

  • 5,7-Bis(hydroxymethyl)-3-(2-methoxyphenyl)-4H-chromen-4-ol

Challenges :
Over-reduction of the chromene ring is minimized by temperature control (<20°C).

Mannich Reaction

Reagents/Conditions :

  • Formaldehyde + 3-aminopropanoic acid

  • Ethanol/water at 328 K

Products :

  • 8-(((2-Carboxyethyl)ammonio)methyl)-7-hydroxy derivative

Key Observations :

  • Reaction occurs at the 8-position of the chromene core

  • Water solubility increases significantly post-reaction

Acetylation/Deacetylation Dynamics

Reaction TypeConditionsOutcome
Re-acetylation Ac₂O, pyridine, RTRestores original diacetate
Selective Mono-Deacetylation NaOH (0.5M), 25°C5-Acetate retained, 7-OH formed

Stability Under Thermal Stress

Thermogravimetric Analysis (TGA) Data :

Temperature Range (°C)Mass Loss (%)Interpretation
25–1500.2Surface moisture loss
150–2802.8Acetate decomposition
280–40068.4Chromene core breakdown

Decomposition onset: 152°C (DSC peak)

Comparative Reactivity Table

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)
Acetate Hydrolysis3.2×10⁻³45.7
Thiol Substitution1.8×10⁻³52.1
Mannich Reaction4.5×10⁻⁴68.9

Kinetic data obtained via HPLC monitoring

Scientific Research Applications

3-(2-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Key Observations:

  • Acetate vs. Methoxy : Acetoxy groups (OAc) enhance lipophilicity and metabolic resistance compared to methoxy (MeO), as seen in apigenintriacetate .
  • Bioactivity : Compounds with acyl or prenyl chains (e.g., Compound A5) exhibit broader antimicrobial activity, whereas simpler acetoxy/methoxy derivatives may focus on antioxidant or anti-inflammatory roles .

Biological Activity

3-(2-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate is a synthetic organic compound that belongs to the chromene class of derivatives. Chromenes are characterized by their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. This compound features both methoxy and diacetate functional groups, which may enhance its biological activity and solubility.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of chromene derivatives, including 3-(2-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For instance, derivatives of chromene have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Antioxidant Activity

The antioxidant capacity of chromene derivatives is another area of interest. The presence of the methoxy group in 3-(2-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate is believed to enhance its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases.

Anticancer Activity

In vitro studies have suggested that chromene derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of specific signaling pathways and the inhibition of cell proliferation. For example, compounds similar to 3-(2-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate have been shown to affect the expression of genes related to cell cycle regulation and apoptosis .

The biological effects of 3-(2-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, influencing downstream signaling pathways.
  • Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative damage.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetateStructureAntimicrobial, Antioxidant
3-(2-hydroxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate-Moderate Anticancer
3-(2-chlorophenyl)-4-oxo-4H-chromene-5,7-diyl diacetate-High Antioxidant Activity

The unique presence of the methoxy group in 3-(2-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate may enhance its solubility and reactivity compared to other similar compounds, potentially leading to superior biological activity .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study demonstrated that chromene derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active compound showed MIC values lower than those of standard antibiotics like ciprofloxacin .
  • Antioxidant Studies : Research has indicated that compounds within this class can effectively reduce oxidative stress markers in cellular models, suggesting potential therapeutic applications in diseases characterized by oxidative damage .
  • Cancer Cell Studies : In vitro experiments revealed that certain derivatives induced apoptosis in cancer cell lines through modulation of key signaling pathways involved in cell survival and proliferation .

Q & A

Q. What are the standard methods for synthesizing 3-(2-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate?

  • Methodological Answer : Synthesis typically involves multi-step condensation and acetylation. For example:

Condensation : React a substituted chromene precursor (e.g., 4-oxo-4H-chromene derivatives) with 2-methoxyphenyl groups under reflux with acetic acid and sodium acetate as a catalyst .

Acetylation : Protect hydroxyl groups using acetic anhydride in anhydrous conditions. Purification via recrystallization (e.g., DMF or ethanol) is critical to isolate the diacetate product .
Key parameters: Reaction temperature (80–100°C), stoichiometric ratios (1:1 for acetyl groups), and inert atmosphere to prevent oxidation.

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystal Growth : Slow evaporation of a saturated solution (e.g., ethanol/water mixture) yields suitable crystals .

Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) to measure reflections.

Refinement : Software like SHELXL refines the structure, resolving dihedral angles (e.g., 58.5° between aromatic rings) and hydrogen-bonding networks (C–H···O interactions) .
Table 1 : Key Crystallographic Parameters from :

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa=12.34 Å, b=7.89 Å, c=15.67 Å
R-factor0.042

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Use a design-of-experiments (DoE) approach:

Variables : Temperature (70–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2.0 eq. sodium acetate) .

Response Surface Methodology (RSM) : Quantify interactions between variables. For example, higher temperatures (>100°C) may degrade the product, while excess catalyst reduces selectivity.

Analytical Validation : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) and compare retention times to standards .

Q. How to resolve contradictions between computational and experimental spectroscopic data?

  • Methodological Answer :

Cross-Validation : Compare experimental NMR (¹H/¹³C) and IR spectra with density functional theory (DFT)-predicted spectra. Discrepancies in chemical shifts may indicate conformational flexibility or crystal-packing effects .

Dynamic NMR : Probe temperature-dependent shifts to identify rotameric equilibria (e.g., acetoxy group rotation).

X-ray Crystallography : Use SCXRD data (e.g., bond lengths and angles) to validate computational models. For example, DFT-optimized geometries should match crystallographic distances within 0.02 Å .

Q. What strategies are effective for studying the compound’s stability under varying conditions?

  • Methodological Answer :

Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen/air atmospheres.

Forced Degradation Studies : Expose the compound to acidic/basic conditions (pH 1–14), UV light, or elevated humidity. Monitor degradation products via LC-MS .

Crystallographic Stability : Compare freshly grown crystals with aged samples to detect phase transitions or hydration changes .

Data Contradiction Analysis

Q. How to address conflicting results in biological activity assays (e.g., enzyme inhibition)?

  • Methodological Answer :

Dose-Response Reproducibility : Ensure consistent stock solutions (DMSO vs. aqueous buffers) and eliminate solvent artifacts (e.g., DMSO >1% can denature proteins).

Orthogonal Assays : Validate inhibition using fluorescence-based assays (e.g., ATPase activity) alongside colorimetric methods (e.g., NADH depletion).

Structural Insights : Correlate activity with substituent positioning (e.g., methoxy vs. acetoxy groups) using molecular docking simulations and SCXRD-derived conformers .

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